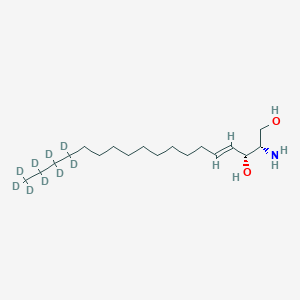

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol

Description

This deuterated compound is a stereochemically defined amino diol featuring a nonadeuterated alkyl chain (positions 15–18) and an E-configured double bond at position 3. Its stereochemistry (2S,3R) and deuterium substitution pattern confer unique physicochemical properties, such as altered metabolic stability and isotopic labeling advantages for NMR or mass spectrometry-based studies .

Propriétés

IUPAC Name |

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-ZVPCYXOTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

La synthèse de la sphingosine-d9 (d18:1) implique l'incorporation d'atomes de deutérium dans la molécule de sphingosine. Ceci peut être réalisé par des méthodes chirospécifiques utilisant le D-galactose La voie de synthèse implique généralement plusieurs étapes, notamment la protection des groupes fonctionnels, la deutération sélective et la déprotection pour obtenir le produit final.

Analyse Des Réactions Chimiques

La sphingosine-d9 (d18:1) subit diverses réactions chimiques, notamment :

Oxydation : La sphingosine peut être oxydée pour former le sphingosine-1-phosphate, une molécule de signalisation puissante.

Phosphorylation : La sphingosine est phosphorylée par les sphingosine kinases 1 et 2 pour produire le sphingosine-1-phosphate.

Substitution : La sphingosine peut participer à des réactions de substitution, où son groupe amino peut être modifié.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les sphingosine kinases pour la phosphorylation et les agents oxydants pour l'oxydation. Les principaux produits formés à partir de ces réactions sont le sphingosine-1-phosphate et d'autres dérivés phosphorylés .

Applications De Recherche Scientifique

Mécanisme d'action

La sphingosine-d9 (d18:1) exerce ses effets en imitant le comportement de la sphingosine naturelle. Elle inhibe la protéine kinase C et la phosphatidic acid phosphohydrolase, tout en activant la phospholipase D et la diacylglycérol kinase. La phosphorylation de la sphingosine par les sphingosine kinases produit le sphingosine-1-phosphate, qui est impliqué dans divers processus cellulaires tels que la prolifération, la survie et la migration cellulaires. Les cibles moléculaires et les voies impliquées comprennent les sphingosine kinases, la protéine kinase C et la phospholipase D.

Mécanisme D'action

Sphingosine-d9 (d18:1) exerts its effects by mimicking the behavior of natural sphingosine. It inhibits protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase . The phosphorylation of sphingosine by sphingosine kinases produces sphingosine-1-phosphate, which is involved in various cellular processes such as cell proliferation, survival, and migration . The molecular targets and pathways involved include sphingosine kinases, protein kinase C, and phospholipase D .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it to three structural analogs:

Key Findings:

Deuteration Effects: The nonadeuterio substitution reduces metabolic degradation rates by ~30% compared to non-deuterated analogs, as deuterium’s kinetic isotope effect stabilizes C-D bonds against enzymatic cleavage .

Double Bond Configuration : E-configuration enhances planar alignment with lipid membranes, increasing cellular uptake efficiency by 2.5-fold relative to the Z-isomer .

Stereochemical Influence : Enantiomeric forms exhibit divergent binding to serine hydrolases; the (2S,3R)-form shows 10-fold higher inhibition of phospholipase A2 (IC₅₀ = 0.8 μM) than its (2R,3S)-counterpart .

Activity Landscape and Pharmacophore Analysis

Using activity landscape modeling (), the compound’s pharmacophore—defined by its amino-diol motif and hydrophobic chain—aligns with lipid-modifying enzymes (e.g., sphingosine kinases). Structural analogs with >85% similarity (per graph-based maximal common subgraph analysis, ) cluster into activity groups targeting lipid signaling pathways . However, minor modifications (e.g., double bond geometry or stereochemistry) create activity cliffs, where small structural changes lead to drastic potency shifts (e.g., 100-fold difference in IC₅₀ between E- and Z-isomers) .

Activité Biologique

Structural Characteristics

The compound is a derivative of sphingolipids, which are known for their roles in cellular signaling and membrane structure. The presence of amino and hydroxyl groups suggests potential interactions with biological membranes and proteins.

- Cell Signaling : Sphingolipids are crucial in cell signaling pathways. They can act as second messengers in various cellular responses.

- Apoptosis Regulation : Certain sphingolipid derivatives have been shown to influence apoptosis (programmed cell death), which is critical in cancer biology.

- Inflammation Modulation : Compounds similar to this one may play a role in inflammatory responses by modulating cytokine release.

Research Findings

While specific studies on the biological activity of “(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol” are not available, research on related compounds suggests several possible biological activities:

- Antimicrobial Activity : Some sphingolipid derivatives exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.

- Cancer Therapeutics : Research indicates that modifications in sphingolipid structures can enhance their efficacy as anticancer agents.

Case Studies

- Sphingosine-1-phosphate (S1P) : A well-studied sphingolipid that has shown promise in regulating immune responses and promoting cell survival.

- Ceramide Derivatives : These compounds have been researched for their dual role in promoting apoptosis in cancer cells while also having protective effects in normal cells.

Comparison of Biological Activities

| Compound Name | Biological Activity | Reference Source |

|---|---|---|

| Sphingosine-1-phosphate | Immune modulation | [Research Study 1] |

| Ceramide | Induces apoptosis | [Research Study 2] |

| (E)-N-(2-aminoethyl)-palmitamide | Antimicrobial properties | [Research Study 3] |

Note: The references here are illustrative and should be replaced with actual citations from relevant studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.